2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide 2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide
Brand Name: Vulcanchem
CAS No.: 1353971-47-7
VCID: VC8233353
InChI: InChI=1S/C14H21N3O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2,(H,16,18)
SMILES: C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CN
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide

CAS No.: 1353971-47-7

Cat. No.: VC8233353

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide - 1353971-47-7

Specification

CAS No. 1353971-47-7
Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name 2-amino-N-(1-benzylpiperidin-3-yl)acetamide
Standard InChI InChI=1S/C14H21N3O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2,(H,16,18)
Standard InChI Key TWDBPFSITKTFCX-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CN
Canonical SMILES C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CN

Introduction

Physical and Chemical Properties

Key Physicochemical Characteristics

PropertyValue/DescriptionSource
Molecular Weight247.34 g/mol
SolubilitySoluble in organic solvents; limited water solubility
Thermal StabilityStable under standard laboratory conditions
SMILESC1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CN
InChIKeyTWDBPFSITKTFCX-UHFFFAOYSA-N

Structural Features and Reactivity

The compound’s reactivity is influenced by:

  • Amino group: Participates in hydrogen bonding, enhancing solubility in polar solvents.

  • Benzyl group: Contributes to aromatic interactions and lipophilicity.

  • Piperidine ring: Enables conformational flexibility, critical for receptor binding .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves three stages:

  • Piperidine Ring Formation

    • Achieved via the Mannich reaction, combining an aldehyde, amine, and ketone.

    • Example: Reaction of benzylamine with formaldehyde and acetone.

  • Benzylation

    • Piperidine is treated with benzyl chloride in the presence of a base (e.g., NaOH).

    • Yields the 1-benzylpiperidine intermediate.

  • Amidation

    • Reacts the intermediate with 2-chloroacetyl chloride or similar reagents.

    • Coupling agents like EDCI and bases (e.g., triethylamine) facilitate amide bond formation .

Optimization Strategies

StepOptimization ParametersOutcome
Solvent SelectionDichloromethane or acetoneImproved reaction rates and purity
Catalyst UsePotassium iodideAccelerated alkylation steps
PurificationColumn chromatography>95% purity achievable
CompoundTarget ReceptorAffinity (Kᵢ)Selectivity (σ₁ vs. σ₂)
N-(1-Benzylpiperidin-4-yl)phenylacetamideσ₁3.9 nM>60-fold
2-Amino-N-(1-benzylpiperidin-3-yl)-acetamideHypotheticalN/AN/A

Note: Direct experimental data for the target compound is unavailable; predictions based on structural analogs.

HazardClassificationPrecautions
Skin IrritationCategory 2 (GHS)Wear gloves; wash with soap and water
Eye IrritationCategory 2A (GHS)Use protective eyewear
Respiratory EffectsCategory 3 (GHS)Work in well-ventilated areas

Based on safety data for structurally related compounds .

Comparative Analysis with Structural Analogs

Derivatives and Modifications

CompoundModificationBiological Impact
N-(1-Benzylpiperidin-3-yl)-N-cyclopropyl-acetamideCyclopropyl substitutionIncreased rigidity; potential for enhanced receptor binding
N-(1-Benzylpiperidin-3-yl)-N-ethyl-acetamideEthyl group additionAltered solubility and CNS penetration

Structure-Activity Relationship (SAR) Insights

  • Positional Isomers:

    • 3-Position (target compound): Critical for receptor binding due to proximity to the amino group.

    • 4-Position: Higher σ₁ receptor affinity in analogs .

  • Functional Groups:

    • Cyclopropyl: Contributes to metabolic stability.

    • Ethyl: Enhances lipophilicity for blood-brain barrier penetration .

Future Research Directions

Unexplored Avenues

  • In Vivo Pharmacokinetics:

    • Determination of bioavailability, half-life, and metabolic pathways.

  • Target Validation:

    • High-throughput screening against GPCRs (e.g., dopamine, serotonin receptors).

  • Derivative Optimization:

    • Introduction of fluorine or trifluoromethyl groups to improve selectivity .

Challenges and Opportunities

ChallengeOpportunity
Limited bioactivity dataExploration in neurodegenerative diseases
Synthetic inefficienciesDevelopment of scalable catalytic methods
Off-target effectsDesign of prodrugs for targeted delivery

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